2-Hydroxy-3-(methylamino)benzoic acid
Description
2-Hydroxy-3-(methylamino)benzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl (-OH) group at the 2-position and a methylamino (-NHCH₃) group at the 3-position of the aromatic ring. Its molecular formula is C₈H₉NO₄, with a molecular weight of 183.16 g/mol. The compound is structurally significant due to its dual functional groups, which enable hydrogen bonding and coordination chemistry, making it relevant in pharmaceutical and materials science research .
Properties
IUPAC Name |
2-hydroxy-3-(methylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-6-4-2-3-5(7(6)10)8(11)12/h2-4,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSVKTQBDPDMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(methylamino)benzoic acid typically involves the nitration of methyl salicylate followed by reduction and subsequent methylation. The process can be summarized as follows:
Nitration: Methyl salicylate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The amino group is methylated using formaldehyde and formic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 2-Hydroxy-3-(methylamino)benzaldehyde.
Reduction: 2-Hydroxy-3-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(methylamino)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and methylamino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related benzoic acid derivatives, focusing on substituent positions, functional groups, and physicochemical properties. Key analogs include:
Physicochemical Properties
- Acidity: The target compound exhibits two acidic protons (phenolic -OH and carboxylic -COOH). Its phenolic pKa (~9–10) is lower than 2-hydroxy-3-methoxybenzoic acid (pKa ~10–11) due to electron-donating effects of -OCH₃ versus -NHCH₃ . Carboxylic acid pKa (~2.5–3) is comparable to other benzoic acid derivatives .
- Solubility and LogP: 2-Hydroxy-3-(methylamino)benzoic acid has moderate water solubility due to hydrogen-bonding capacity. Its logP (~1.5) is lower than 3-hydroxy-2-methylbenzoic acid (logP 2.54), reflecting reduced hydrophobicity .
Biological Activity
2-Hydroxy-3-(methylamino)benzoic acid, also known as salicylic acid methylamine , is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 169.16 g/mol. The compound features a hydroxyl group (-OH) and a methylamino group (-NH(CH_3)_2) attached to a benzoic acid structure, which contributes to its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : It can bind to specific receptors, influencing signaling pathways that regulate cell growth and immune responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays indicate that the compound can inhibit the proliferation of several cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 25 | Induction of apoptosis |
| HCT116 (Colon) | 30 | Cell cycle arrest |
| MCF7 (Breast) | 28 | Apoptosis via mitochondrial pathway |
In a study involving A549 lung cancer cells, treatment with the compound led to a significant decrease in cell viability, suggesting its potential as an anticancer agent through apoptosis induction .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens, including multidrug-resistant strains.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Bactericidal |
| Escherichia coli | 32 µg/mL | Bacteriostatic |
| Klebsiella pneumoniae | 64 µg/mL | Bacteriostatic |
Studies have demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus, indicating its potential for development as an antimicrobial agent .
In Vitro Study on Lung Cancer Cells
A notable study evaluated the effects of this compound on A549 cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study provides a basis for further exploration into the compound's mechanisms and potential clinical applications in oncology .
Antimicrobial Efficacy Against MRSA
Another investigation focused on the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound significantly inhibited MRSA growth, underscoring its potential as a therapeutic agent against resistant bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
